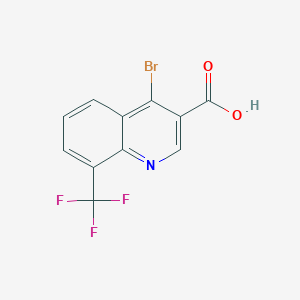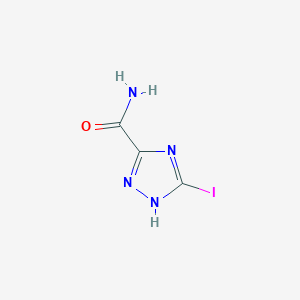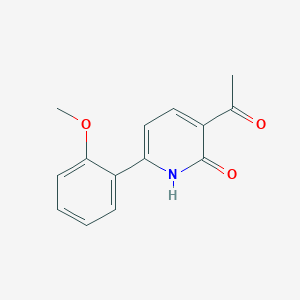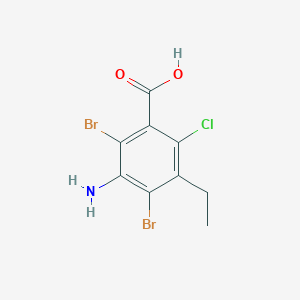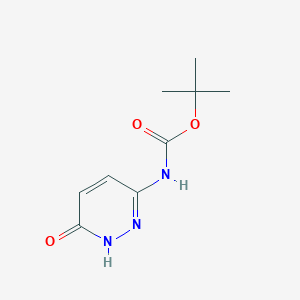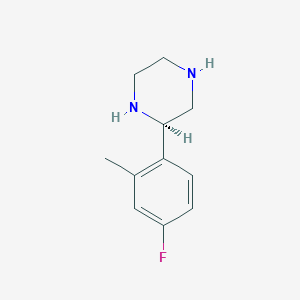![molecular formula C7H10F3N B12999346 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B12999346.png)
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves the oxidative cyclopropanation of aza-1,6-enynes. This transition-metal-free methodology enables the formation of the azabicyclo structure in a single step under mild conditions. The reaction typically involves the use of radical initiators and proceeds via a four-bond formation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the oxidative cyclopropanation reaction suggests that it could be adapted for large-scale synthesis. The operational ease and compatibility with a wide range of functional groups make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at different positions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using dioxiranes, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be carried out using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, including amines and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs, depending on the reagents and conditions used .
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development. It can be used to design novel inhibitors targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening and development.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azabicyclo structure provides a rigid framework that can influence the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl and azabicyclo groups.
Spirocyclopropanes: These compounds feature a spirocyclic structure with a cyclopropane ring, similar to the azabicyclo structure in 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic properties that differentiate it from other similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5,11H,1-4H2 |
InChI Key |
HBGLOVDOAHTLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B12999264.png)
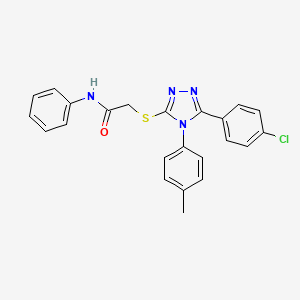
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12999281.png)
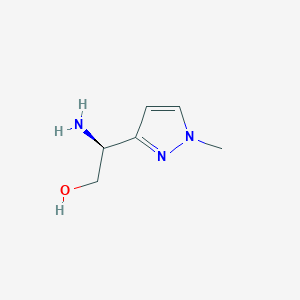
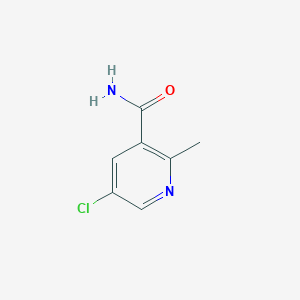
![2-Phenethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B12999297.png)
![2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B12999298.png)

